![molecular formula C16H9NO3 B14499973 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one CAS No. 64517-78-8](/img/structure/B14499973.png)
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one typically involves multi-step reactions. One common method includes the following steps :
- N-chloro-succinimide / N,N-dimethyl-formamide / 20 °C
- Triethylamine / 1,2-dichloro-ethane / 20 °C
- Dess-Martin periodane / dichloromethane / 3.7 h / 0 - 20 °C / Inert atmosphere
- Hydroxylamine hydrochloride; sodium acetate / ethanol / 20 - 80 °C
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Dess-Martin periodane
- Reducing agents : Sodium borohydride
- Substitution reagents : Alkyl halides, aryl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one has a wide range of scientific research applications, including :
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine : Investigated for its potential as a therapeutic agent in various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Isoxazole
- Thiadiazole
- Oxadiazole
- Isothiazole
Uniqueness: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Eigenschaften
CAS-Nummer |
64517-78-8 |
|---|---|
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
3-phenylchromeno[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C16H9NO3/c18-16-13-14(10-6-2-1-3-7-10)17-20-15(13)11-8-4-5-9-12(11)19-16/h1-9H |
InChI-Schlüssel |
HVXKIZKXWKOTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


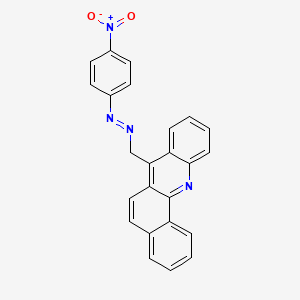
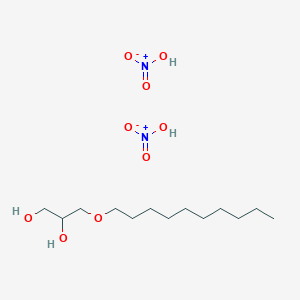
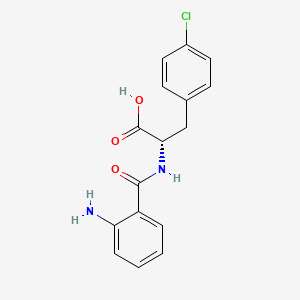
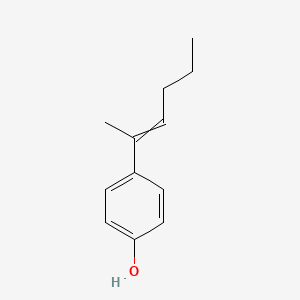
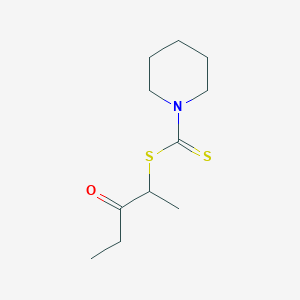
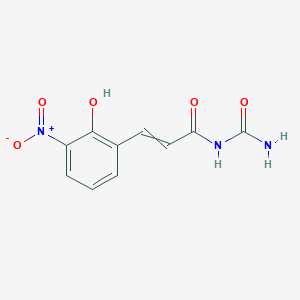
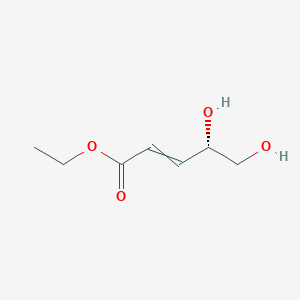
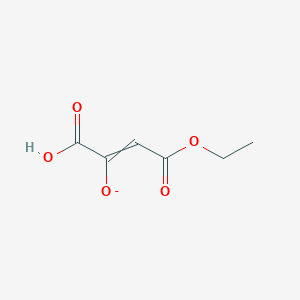
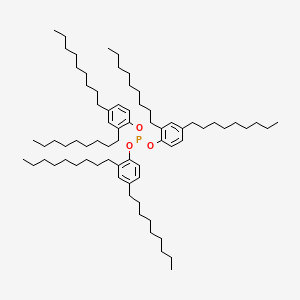
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
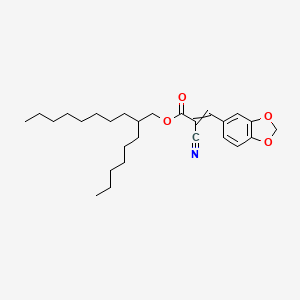
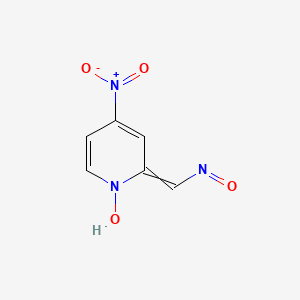
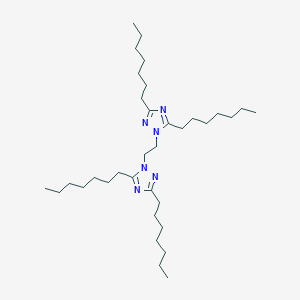
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
